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molecular formula C19H18 B2720662 9,9-Diallylfluorene CAS No. 14966-05-3

9,9-Diallylfluorene

Cat. No. B2720662
M. Wt: 246.353
InChI Key: CYIHFQGZMRVBPF-UHFFFAOYSA-N
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Patent
US07799886B2

Procedure details

There were charged 10 g of fluorene manufactured by Wako Pure Chemical Industries, Ltd. and 10.1 g of potassium tert-butoxide manufactured by Sigma Aldrich Japan Co., Ltd. into a 200 mL round bottom flask, and then 120 mL of dehydrated N,N-dimethylformamide manufactured by Wako Pure Chemical Industries, Ltd. was added to the round bottom flask. While stirring the round bottom flask at 50° C. in an atmosphere of nitrogen, 5.86 mL of allyl chloride manufactured by Kanto Chemical Co., Inc. was added dropwise to the round bottom flask over 2 hours. The round bottom flask was stirred further for 8 hours at 50° C., and then 10.1 g of potassium tert-butoxide manufactured by Sigma Aldrich Japan Co., Ltd. was additionally added to the round bottom flask, and 5.86 mL of allyl chloride manufactured by Kanto Chemical Co., Inc. was additionally added dropwise to the round bottom flask over 2 hours. The round bottom flask was stirred at 50° C. overnight, thereby obtaining a reaction product. The reaction product was added to 900 mL of water to obtain a mixture, and then 300 mL of hexane was added to the mixture, thereby obtaining a mixture containing an organic phase a water phase. The organic phase was extracted with ether three times. The extract was washed with water four times. The washed extract was further washed with dilute hydrochloric acid and with water in this order. The washed extract (ether solution) was dried over anhydrous magnesium sulfate manufactured by Nacalai Tesque, Inc. The dried ether solution was subjected to solvent elimination by evaporation, and the remainder was distilled under a reduced pressure, thereby obtaining 12.8 g (yield: 86.4%) of 9,9-diallylfluorene as yellow oil at 90° C./4 mmHg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
5.86 mL
Type
reactant
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Five
Quantity
5.86 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight
Name
Quantity
900 mL
Type
solvent
Reaction Step Nine
Yield
86.4%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C[C:15]([CH3:18])([O-])[CH3:16].[K+].CN(C)C=O.[CH2:25](Cl)[CH:26]=[CH2:27]>O.CCCCCC>[CH2:16]([C:12]1([CH2:27][CH:26]=[CH2:25])[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH:15]=[CH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
5.86 mL
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
10.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Six
Name
Quantity
5.86 mL
Type
reactant
Smiles
C(C=C)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Step Nine
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The round bottom flask was stirred further for 8 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the round bottom flask
ADDITION
Type
ADDITION
Details
was added dropwise to the round bottom flask over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was additionally added dropwise to the round bottom flask over 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The round bottom flask was stirred at 50° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
obtaining a reaction product
CUSTOM
Type
CUSTOM
Details
to obtain a mixture
CUSTOM
Type
CUSTOM
Details
obtaining a mixture
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with ether three times
WASH
Type
WASH
Details
The extract was washed with water four times
EXTRACTION
Type
EXTRACTION
Details
The washed extract
WASH
Type
WASH
Details
was further washed with dilute hydrochloric acid and with water in this order
EXTRACTION
Type
EXTRACTION
Details
The washed extract (ether solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dried ether solution was subjected to solvent elimination by evaporation
DISTILLATION
Type
DISTILLATION
Details
the remainder was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C=C)C1(C2=CC=CC=C2C=2C=CC=CC12)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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